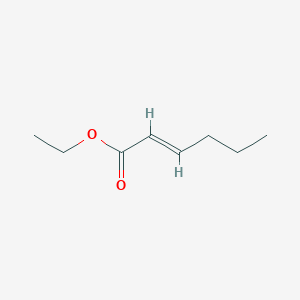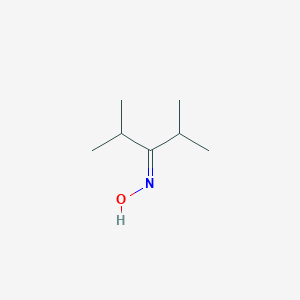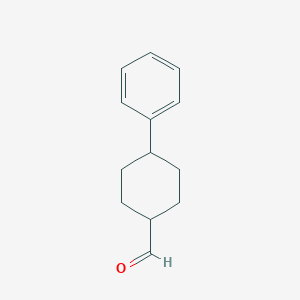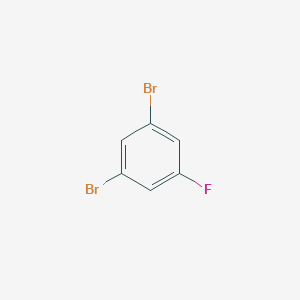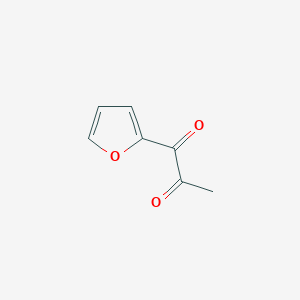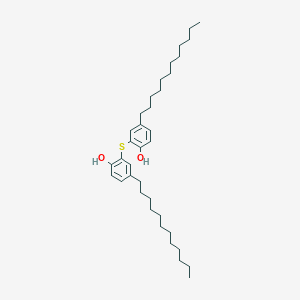
2,2'-Thiobis(4-dodecylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Thiobis(4-dodecylphenol) is a chemical compound that belongs to the class of phenols. It is commonly used as an antioxidant in the industry to prevent the oxidation of various materials, such as rubber, plastics, and oils. The compound has also been studied for its potential applications in the field of medicine and biomedical research.
Wirkmechanismus
The mechanism of action of 2,2'-Thiobis(4-dodecylphenol) involves its ability to scavenge free radicals and prevent oxidative damage to cells and tissues. The compound also activates various signaling pathways that regulate cell growth, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
Studies have shown that 2,2'-Thiobis(4-dodecylphenol) can regulate various biochemical and physiological processes in the body. It has been shown to reduce inflammation, improve cardiovascular function, and enhance cognitive function. The compound has also been shown to have antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2'-Thiobis(4-dodecylphenol) in lab experiments include its high stability and low toxicity. The compound is also readily available and can be synthesized in large quantities. However, the limitations of using the compound include its low solubility in water and its tendency to form aggregates in solution.
Zukünftige Richtungen
There are several future directions for research on 2,2'-Thiobis(4-dodecylphenol). One area of interest is the development of novel formulations and delivery systems that can improve the solubility and bioavailability of the compound. Another area of interest is the investigation of the compound's potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's antioxidant and anti-inflammatory properties.
Synthesemethoden
The synthesis of 2,2'-Thiobis(4-dodecylphenol) involves the reaction of 4-dodecylphenol with sulfur dichloride in the presence of a base catalyst. The reaction yields the desired compound, which can be purified through various methods, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2,2'-Thiobis(4-dodecylphenol) has been extensively studied for its potential applications in the field of medicine and biomedical research. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
1262-31-3 |
|---|---|
Produktname |
2,2'-Thiobis(4-dodecylphenol) |
Molekularformel |
C36H58O2S |
Molekulargewicht |
554.9 g/mol |
IUPAC-Name |
4-dodecyl-2-(5-dodecyl-2-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C36H58O2S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33(37)35(29-31)39-36-30-32(26-28-34(36)38)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,37-38H,3-24H2,1-2H3 |
InChI-Schlüssel |
QDRFHDDAGLWIAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCCCCC)O |
Andere CAS-Nummern |
1262-31-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



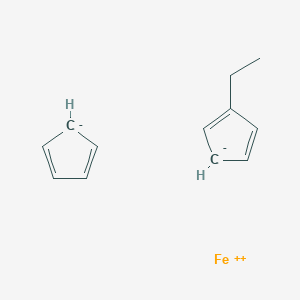
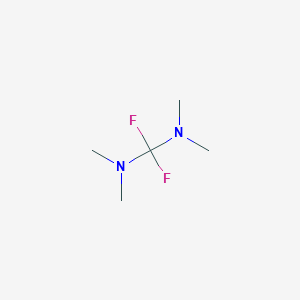
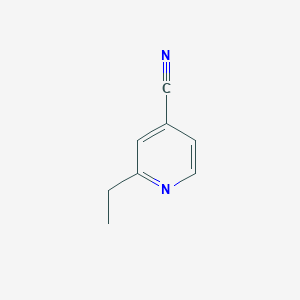
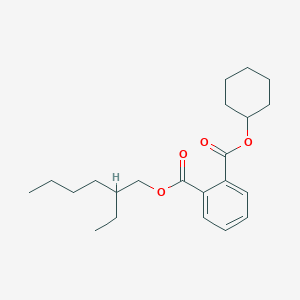
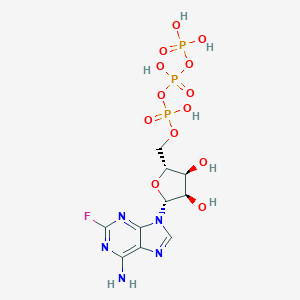
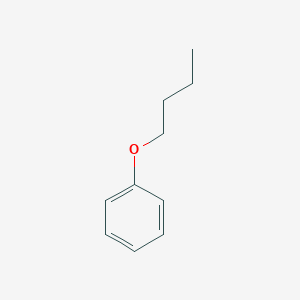

![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
